5-fluoropyridine-2-carboxylic Acid

Description

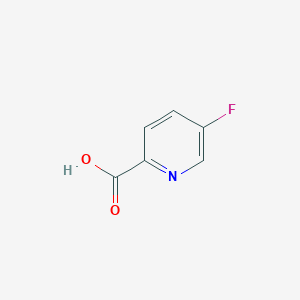

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKFIIQGMVKDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376533 | |

| Record name | 5-fluoropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107504-08-5 | |

| Record name | 5-Fluoropyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107504-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Fluoropyridine-2-carboxylic Acid

CAS Number: 107504-08-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications in research and development.

Core Compound Properties

This compound is a fluorinated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a valuable scaffold in the design of bioactive compounds.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 107504-08-5 | [1][2] |

| Molecular Formula | C₆H₄FNO₂ | [2] |

| Molecular Weight | 141.10 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 167-170 °C | |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents such as DMSO and DMF. | |

| pKa | ~2.8 (approximate for the carboxylic acid group) | |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | [2] |

| InChIKey | JTKFIIQGMVKDNZ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=NC=C1F)C(=O)O | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables present key nuclear magnetic resonance (NMR) data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.23 | s | - | 1H, -COOH |

| 11.92 | d | 4.8 | 1H, Pyridine-H |

| 8.08 | d | 6.7 | 1H, Pyridine-H |

| 4.36 | s | - | 2H, Pyridine-H |

Solvent: DMSO-d₆, Frequency: 600 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 169.28 | -COOH |

| 157.54 | Pyridine-C |

| 149.66 | Pyridine-C |

| 138.55 | Pyridine-C |

| 130.64 | Pyridine-C |

| 48.63 | Pyridine-C |

Solvent: DMSO-d₆, Frequency: 151 MHz

Synthesis Methodologies

General Synthesis Strategies

Three primary retrosynthetic approaches can be envisioned for the preparation of this compound:

-

Carboxylation of a Fluoropyridine Derivative: This approach begins with a fluoropyridine precursor, into which a carboxylic acid group is introduced at the 2-position. This often involves metal-halogen exchange followed by quenching with carbon dioxide.

-

Fluorination of a Pyridine-2-carboxylic Acid Derivative: In this strategy, a suitable pyridine-2-carboxylic acid is subjected to electrophilic or nucleophilic fluorination to install the fluorine atom at the 5-position. The choice of fluorinating agent is critical to ensure regioselectivity.[3]

-

Multi-step Synthesis from Acyclic Precursors or other Heterocycles: This involves the construction of the fluoropyridine ring from simpler, non-cyclic starting materials, or the chemical modification of other fluorine- and pyridine-containing compounds.[3]

General synthetic approaches to this compound.

Exemplary Experimental Protocol: Synthesis of a Key Precursor, 2-Amino-5-fluoropyridine

A common precursor for the synthesis of various 5-fluoropyridine derivatives is 2-amino-5-fluoropyridine. A detailed protocol for its synthesis from 2-aminopyridine is presented below, which involves a multi-step process.[4] This amino-substituted intermediate could subsequently be converted to the target carboxylic acid via a Sandmeyer-type reaction to install a nitrile group, followed by hydrolysis.

Step 1: Nitrification of 2-Aminopyridine

-

Reaction: Introduction of a nitro group.

-

Conditions: Temperature at 45°C for 2 hours.

-

Yield: 41%

Step 2: Amino Acetylation

-

Reaction: Protection of the amino group.

-

Conditions: Reflux for 1 hour.

-

Yield: 96.3%

Step 3: Reduction of the Nitro Group

-

Reaction: Conversion of the nitro group to an amino group.

-

Conditions: Reflux for 1 hour.

-

Yield: 90%

Step 4: Diazotization

-

Reaction: Formation of a diazonium salt from the newly formed amino group.

-

Conditions: Temperature maintained between -5 to 0°C for 2 hours.

-

Yield: 81.4%

Step 5: Schiemann Reaction

-

Reaction: Introduction of the fluorine atom via thermal decomposition of the diazonium fluoroborate salt.

-

Conditions: Heating to 130°C for 30 minutes.

Step 6: Hydrolysis of the Acetyl Group

-

Reaction: Deprotection of the amino group.

-

Conditions: Reflux for 2.5 hours.

-

Combined Yield for Steps 5 & 6: 51.6%

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 5-Fluoropyridine-2-Carboxylic Acid for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Key Building Block in Modern Medicinal Chemistry

Introduction

5-Fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, synthesis methodologies, and its application in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in quantities ranging from milligrams to kilograms, with purities typically exceeding 95%. The primary CAS number for this compound is 107504-08-5.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity |

| Pipzine Chemicals | Custom | High Purity |

| Apollo Scientific | 5g, 25g, 100g | 98% |

| Frontier Specialty Chemicals | Custom | High Purity |

| Thermo Scientific (Alfa Aesar) | 250 mg | 97% |

| Synchem | Custom | 95% |

| RightPath Industries | Custom | Various Grades |

| TCI America | Custom | 98.0+% |

| Santa Cruz Biotechnology | Custom | High Purity |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its handling and application in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₂ | PubChem[1] |

| Molecular Weight | 141.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 107504-08-5 | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Melting Point | 30-31 °C (for 2-Bromo-5-fluoropyridine) | Sigma-Aldrich[2] |

| Boiling Point | 80-83 °C / 44 mmHg (for 2-Bromo-5-fluoropyridine) | Sigma-Aldrich[2] |

Table 3: Hazard Identification

| Hazard Statement Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data compiled from PubChem GHS classifications.[1]

Synthesis of this compound

While several general strategies for the synthesis of this compound have been described, detailed experimental protocols are often proprietary or embedded within broader patent literature. The most common conceptual approaches involve either the introduction of a carboxyl group onto a pre-existing fluoropyridine ring or a fluorination reaction on a pyridine-2-carboxylic acid derivative. A plausible synthetic route, based on available information for related compounds, is the hydrolysis of a corresponding nitrile.

Experimental Protocol: Synthesis from 5-Bromo-3-fluoro-pyridine-2-carbonitrile (Hypothetical Adaptation)

This protocol is adapted from a procedure for a structurally related compound and serves as a representative example of a potential synthetic route. Note: This is a hypothetical protocol and would require optimization and validation.

Step 1: Preparation of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (Starting Material)

The synthesis would begin with the corresponding amide, which is not commercially available and would need to be synthesized in a prior step.

Step 2: Dehydration of the Amide to the Nitrile

A mixture of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (1.0 eq) and sodium chloride (1.2 eq) is suspended in dichloromethane. To this mixture, phosphorus oxychloride (POCl₃, 5.0 eq) is added, and the reaction is refluxed overnight. After cooling, the mixture is diluted with dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, and the crude product is purified by silica chromatography to yield 5-bromo-2-cyano-3-fluoropyridine.[3]

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The purified 5-bromo-2-cyano-3-fluoropyridine would then undergo acidic or basic hydrolysis to yield 5-bromo-3-fluoro-pyridine-2-carboxylic acid. This step would need to be followed by a subsequent reaction to replace the bromine with a hydrogen to arrive at the target molecule, this compound.

Caption: Hypothetical synthesis workflow for this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Experimental Protocol: Amide Coupling in the Synthesis of a Kinase Inhibitor Scaffold

This protocol describes a general method for the amide coupling of this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (catalytic amount)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (solvent)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 eq) in acetonitrile, add this compound (1.2 eq), EDC (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq).[4]

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via column chromatography.

Caption: General workflow for amide coupling of this compound.

Role in Kinase Signaling Pathways

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade. The pyridine-2-carboxamide scaffold, often derived from this compound, is a common feature in many such inhibitors.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility is well-demonstrated in the preparation of kinase inhibitors and other therapeutic agents. While detailed, publicly available synthesis protocols for this specific molecule are scarce, its preparation can be conceptually understood through established organic chemistry principles. The information and representative protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

- 1. This compound | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

- 3. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Fluoropyridine-2-Carboxylic Acid: A Technical Guide

Introduction

5-Fluoropyridine-2-carboxylic acid (also known as 5-fluoropicolinic acid) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its structural confirmation and purity assessment are paramount. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented for researchers and scientists.

Data Presentation

Table 1: Expected ¹H NMR Data Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 - 14.0 | Broad Singlet | - | -COOH |

| ~8.7 - 8.8 | Doublet | ~3.0 | H-6 |

| ~8.2 - 8.3 | Doublet of Doublets | ~8.8, 4.5 | H-3 |

| ~8.0 - 8.1 | Triplet of Doublets | ~8.8, 3.0 | H-4 |

Table 2: Expected ¹³C NMR Data Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~165.0 | Low | C-7 (C=O) |

| ~158.0 | Large (~240-260) | C-5 |

| ~148.0 | Low | C-2 |

| ~142.0 | Medium (~25-30) | C-6 |

| ~125.0 | Medium (~20-25) | C-4 |

| ~122.0 | Low (~5-10) | C-3 |

Table 3: Expected ¹⁹F NMR Data Solvent: DMSO-d₆, Reference: CFCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -115 to -125 | Multiplet | F-5 |

Table 4: Expected Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1710 - 1690 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1610, ~1580 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1300 - 1200 | Strong | C-O stretch, coupled with O-H bend |

| ~1250 - 1150 | Strong | C-F stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane, dimer) |

Table 5: Expected Mass Spectrometry (MS) Data Ionization Mode: Electron Impact (EI)

| m/z | Proposed Fragment | Notes |

| 141 | [C₆H₄FNO₂]⁺ | Molecular Ion (M⁺)[1] |

| 124 | [M - OH]⁺ | Loss of hydroxyl radical |

| 96 | [M - COOH]⁺ | Loss of carboxyl group |

| 95 | [M - H₂O - CO]⁺ | Loss of water and carbon monoxide |

| 69 | [C₄H₂F]⁺ | Fragmentation of the pyridine ring |

Logical & Experimental Workflows

The structural elucidation of a novel or synthesized compound like this compound follows a logical progression of spectroscopic analyses.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily exchangeable in D₂O or CD₃OD).

-

Ensure the solid is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient. No external standard is required if the spectrometer is calibrated, but an external reference like CFCl₃ can be used.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak for ¹H and ¹³C). Integrate the ¹H NMR signals and pick peaks for all spectra.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Thin Film Method):

-

Sample Preparation: Place a small amount (1-2 mg) of this compound into a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).

-

Deposit one or two drops of this solution onto the surface of a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

-

Data Acquisition:

-

Place the salt plate into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electron Impact Ionization - EI, via GC-MS): Note: As the compound is a carboxylic acid, derivatization may be required to increase volatility for Gas Chromatography (GC).

-

Sample Preparation & Derivatization (if required):

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

-

To enhance volatility, the carboxylic acid can be derivatized to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using a silylating agent like BSTFA).

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Set a temperature program, for example: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the MS transfer line temperature to ~280°C and the ion source temperature to ~230°C.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample solution into the GC-MS.

-

Acquire data in full scan mode, typically over a mass range of m/z 40-400. The ionization energy is typically set to 70 eV for EI.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺) and the major fragment ions. Compare the observed fragmentation pattern with theoretically predictable cleavages.[2][3][4]

References

An In-depth Technical Guide to the Solubility of 5-Fluoropyridine-2-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-fluoropyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and a comparative analysis of structurally related compounds to offer a predictive framework.

Introduction to this compound

This compound, also known as 5-fluoropicolinic acid, is a fluorinated derivative of pyridine-2-carboxylic acid. Its chemical structure, featuring a pyridine ring, a carboxylic acid group, and a fluorine atom, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can influence properties such as metabolic stability, binding affinity, and membrane permeability of molecules into which it is incorporated. An understanding of its solubility is critical for its application as a building block in the synthesis of novel pharmaceutical compounds.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₄FNO₂ |

| Molecular Weight | 141.10 g/mol [1][2][3] |

| Appearance | White or off-white solid[4] |

| Melting Point | 167 - 170 °C[4] |

| pKa | ~2.8 (approximate for the carboxylic acid group)[4] |

Solubility Profile of this compound

Qualitative Solubility in Organic Solvents

Comparative Solubility Data of Pyridine Carboxylic Acid Isomers

To provide a more comprehensive understanding and a basis for estimating the solubility of this compound, this section presents quantitative solubility data for its non-fluorinated parent compound, picolinic acid (pyridine-2-carboxylic acid), and its isomers, nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). The position of the carboxylic acid group significantly influences the solubility of these isomers.[5][6]

Solubility of Picolinic Acid (Pyridine-2-Carboxylic Acid)

Picolinic acid generally exhibits higher solubility in various solvents compared to its isomers, which can be attributed to the proximity of the carboxylic acid group to the ring nitrogen, facilitating intramolecular interactions.[7]

Table 1: Solubility of Picolinic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |

| Ethanol | 25 | 6.89[8] | - |

| Water | 20 (approx.) | Very Soluble | - |

| Acetonitrile | 20 (approx.) | ~1.7 | ~0.005 |

Note: Solubility data for picolinic acid is presented as found in the cited literature. Conversions to mole fraction are provided where possible for direct comparison.

Solubility of Nicotinic Acid (Pyridine-3-Carboxylic Acid)

The solubility of nicotinic acid has been more extensively studied.

Table 2: Mole Fraction Solubility of Nicotinic Acid in Various Solvents at Different Temperatures

| Solvent | 283 K (10 °C) | 298 K (25 °C) | 313 K (40 °C) | 333 K (60 °C) |

| Dimethyl Sulfoxide (DMSO) | 0.103 | 0.146 | 0.199 | 0.289 |

| Ethanol | 0.019 | 0.028 | 0.040 | 0.061 |

| Water | 0.018 | 0.024 | 0.032 | 0.044 |

| Acetone | 0.003 | 0.005 | 0.008 | 0.013 |

| Acetonitrile | 0.001 | 0.002 | 0.003 | 0.005 |

| Diethyl Ether | 0.001 | 0.002 | 0.003 | 0.005 |

Data adapted from Gonçalves et al. (2016).[9][10]

The solubility of nicotinic acid in these solvents follows the order: DMSO > Ethanol > Water > Acetone > Diethyl Ether > Acetonitrile.[9][10]

Solubility of Isonicotinic Acid (Pyridine-4-Carboxylic Acid)

Isonicotinic acid is generally the least soluble of the three isomers in common organic solvents.

Table 3: Molar Solubility of Isonicotinic Acid in Various Solvents at 298.2 K (25.05 °C)

| Solvent | Molar Solubility (mol/dm³) |

| Methanol | 0.380 |

| Ethanol | 0.160 |

| 1-Propanol | 0.088 |

| 2-Propanol | 0.076 |

| Propanone (Acetone) | 0.039 |

| Tetrahydrofuran | 0.023 |

Data adapted from Abraham et al. (2013).[11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Gravimetric Method (Shake-Flask Method)

This is a highly accurate method for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Separation of Solid and Liquid Phases:

-

The suspension is allowed to stand at the same constant temperature to allow the excess solid to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

A known mass or volume of the clear, filtered saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute or using a rotary evaporator).

-

The container with the solid residue is dried to a constant weight.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is determined by subtracting the initial weight of the container from the final weight.

-

The solubility is then calculated and can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

UV/Vis Spectrophotometric Method

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent and the solvent itself is transparent in the analytical wavelength range.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

A dilute solution of this compound in the solvent of interest is prepared.

-

The UV/Vis spectrum of this solution is recorded to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

A series of standard solutions of this compound with known concentrations are prepared in the same solvent.

-

The absorbance of each standard solution is measured at the predetermined λmax.

-

A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (step 1).

-

A clear aliquot of the saturated solution is carefully withdrawn and filtered.

-

The filtered saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, this guide provides a foundational understanding for researchers and drug development professionals. The qualitative information, indicating solubility in polar aprotic solvents like DMSO and DMF, combined with the comprehensive quantitative data for structurally analogous pyridine carboxylic acids, offers a valuable predictive framework. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometric methods empower researchers to accurately determine the solubility of this compound in their specific solvent systems of interest. This information is crucial for optimizing reaction conditions, purification processes, and formulation development in the synthesis of novel chemical entities.

References

- 1. This compound | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. scbt.com [scbt.com]

- 4. This compound Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]

- 5. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 8. picolinic acid [chemister.ru]

- 9. researchgate.net [researchgate.net]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. refp.cohlife.org [refp.cohlife.org]

An In-Depth Technical Guide to the Derivatives and Analogs of 5-Fluoropyridine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 5-fluoropyridine-2-carboxylic acid. This scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of a wide array of compounds with diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This document details key structural modifications, structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. The high electronegativity of the fluorine atom significantly influences the electron distribution within the pyridine ring, affecting its reactivity and the biological activity of its derivatives.[1] The carboxylic acid group provides a convenient handle for various chemical modifications, primarily through the formation of amides and esters.

Synthesis of Key Intermediates and Derivatives

The synthesis of derivatives of this compound often begins with the modification of the carboxylic acid group or through the use of key intermediates like 2-amino-5-fluoropyridine.

Synthesis of 5-Fluoropyridine-2-carboxamides

A common and straightforward method for synthesizing 5-fluoropyridine-2-carboxamide derivatives involves the coupling of this compound with a desired amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Experimental Protocol: Synthesis of 5-Fluoropyridine-2-carbonyl chloride

A solution of this compound in a suitable solvent, such as dichloromethane (DCM) or toluene, is treated with an excess of a chlorinating agent, for instance, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-fluoropyridine-2-carbonyl chloride, which is often used in the subsequent step without further purification.

Experimental Protocol: General Synthesis of 5-Fluoropyridine-2-carboxamides

To a solution of the desired amine in an appropriate solvent (e.g., DCM, tetrahydrofuran (THF), or DMF) and in the presence of a base (e.g., triethylamine, diisopropylethylamine, or pyridine) to neutralize the HCl byproduct, a solution of 5-fluoropyridine-2-carbonyl chloride in the same solvent is added dropwise at a low temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 5-fluoropyridine-2-carboxamide derivative.

Synthesis of 2-Amino-5-fluoropyridine: A Key Intermediate

2-Amino-5-fluoropyridine is a crucial building block for a variety of biologically active molecules.[2][3] One synthetic route involves a multi-step process starting from 2-aminopyridine.[2]

Experimental Workflow: Synthesis of 2-Amino-5-fluoropyridine

Caption: A multi-step synthesis of 2-amino-5-fluoropyridine.

Derivatives and Analogs with Biological Activity

Antibacterial Agents

A significant area of research for this compound derivatives has been in the development of novel antibacterial agents, particularly fluoroquinolones and oxazolidinones.

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4] The this compound moiety can be incorporated into the core structure of quinolones to generate potent antibacterial agents.

Mechanism of Action: Fluoroquinolone Inhibition of DNA Gyrase

Caption: Fluoroquinolones stabilize the DNA-gyrase cleavage complex.

Table 1: Antibacterial Activity (MIC, µg/mL) of Novel Fluoroquinolone Analogs

| Compound | R Group | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |

| 5d | 4-methoxy-phenyl | 0.016 | 0.016 | - | - | [4] |

| 5i | 4-methoxy-phenyl | 0.125 | 0.125 | - | - | [4] |

| Delafloxacin | - | - | - | - | MIC₅₀ 0.25 | [5] |

Note: '-' indicates data not reported in the cited source.

Derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains.[6][7]

Table 2: Antibacterial Activity (MIC, µg/mL) of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | R Group | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | Reference |

| 7j | 4-(4-chlorophenyl)pyrimidine | 0.25 | 0.5 | 1 | [6] |

| Linezolid | (Standard) | 2 | 2 | 2 | [6] |

Experimental Protocol: Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

A detailed multi-step synthesis is often required, starting from commercially available materials. For instance, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives can begin with the reaction of 2-chloro-5-nitropyridine with morpholine, followed by a series of reactions including reduction of the nitro group, carbamate formation, and cyclization with (R)-glycidyl butyrate.[8][9] The final derivatives are then obtained by coupling the oxazolidinone core with various acids, sulfonyl chlorides, or isocyanates.[8]

Anticancer Agents

Derivatives of this compound have also been explored for their potential as anticancer agents. The pyridine ring is a common scaffold in many FDA-approved anticancer drugs.[10][11]

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Fluoroquinolone Analogs

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| 4e (R-4-BuACA) | K562 (Leukemia) | 0.005 | [12] |

| 7a (CHxCA) | HELA (Cervical) | 0.40 | [12] |

| 4f (R-4-HxACA) | PANC-1 (Pancreatic) | 0.11 | [12] |

| 4f (R-4-HxACA) | MCF-7 (Breast) | 0.30 | [12] |

Structure-Activity Relationship (SAR) for Anticancer Activity

A review of pyridine derivatives has indicated that the presence and position of certain functional groups can significantly influence their antiproliferative activity.[10][11] For instance, the inclusion of -OMe, -OH, -C=O, and -NH₂ groups has been shown to enhance anticancer effects. Conversely, bulky groups or halogen atoms at certain positions can lead to a decrease in activity.[10]

Logical Relationship: SAR of Pyridine Derivatives

Caption: Key functional groups influencing the anticancer activity of pyridine derivatives.

Anti-inflammatory Agents

Certain derivatives of pyridine carboxylic acids have demonstrated anti-inflammatory properties.[13][14] For example, novel nicotinic acid (pyridine-3-carboxylic acid) derivatives have been synthesized and evaluated for their anti-inflammatory and anti-hyperglycemic activities.[14]

Table 4: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound | IC₅₀ (µM) (Human RBC hemolysis assay) | Reference |

| 2b | 14.06 ± 0.15 | [14] |

| 2h | 85.56 ± 0.25 | [14] |

| Ketorolac (Standard) | 11.79 ± 0.17 | [14] |

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of a wide range of biologically active compounds. Its derivatives have shown significant promise as antibacterial, anticancer, and anti-inflammatory agents. The continued exploration of this chemical space, guided by structure-activity relationship studies and the development of novel synthetic methodologies, holds great potential for the discovery of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for innovative medicines.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Fluoropyridine-2-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

5-Fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon existing literature for structurally related compounds to infer its possible therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 141.10 g/mol . Its chemical structure, featuring a pyridine ring substituted with a fluorine atom and a carboxylic acid group, provides a scaffold for diverse chemical modifications to modulate its biological effects.

| Property | Value |

| Molecular Formula | C₆H₄FNO₂ |

| Molecular Weight | 141.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 107504-08-5 |

| Synonyms | 5-Fluoro-2-picolinic acid, 5-Fluoropicolinic acid |

Potential Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, the broader class of fluorinated pyridine and pyrimidine derivatives has demonstrated significant potential in oncology. The well-known anticancer drug 5-fluorouracil (5-FU) highlights the utility of fluorine substitution in developing potent antimetabolites.

The mechanism of action for many fluorinated anticancer agents involves the inhibition of key enzymes in nucleotide biosynthesis or incorporation into DNA and RNA, leading to cytotoxicity in rapidly dividing cancer cells. For instance, fluorinated pyrimidines can inhibit thymidylate synthase, a critical enzyme for DNA synthesis and repair.

Table 1: Anticancer Activity of Structurally Related Fluorinated Heterocyclic Compounds

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 5-Fluoroindole-2-carboxylic acid | - | 10 µM (APE1 inhibition) | [1] |

| Pyridine derivatives | MCF-7 (Breast), HepG2 (Liver) | 4.5 - 16 µM | [2] |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 µM | [5] |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | Not Specified | [5] |

Note: The data presented is for structurally related compounds and should be considered indicative of potential activity for this compound.

Postulated Signaling Pathway Inhibition

Based on the known mechanisms of similar compounds, this compound could potentially interfere with cancer cell signaling pathways. Pyridine derivatives have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK pathways in liver and breast cancer cells.[2]

Potential Antimicrobial Activity

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Organism(s) | Activity (MIC) | Reference |

| 5-Oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | 1-8 µg/mL | [6] |

| 5-Fluoro benzimidazole derivative | S. aureus, C. difficile | 8-128 µg/mL | [7] |

| Pyridine-2,5-dicarboxylate esters | Trypanosoma cruzi, Leishmania mexicana | IC₅₀ ≤ 56.68 µM | [5] |

Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ values are for analogous compounds and serve as an indicator of potential activity.

Experimental Workflow for Antimicrobial Screening

A standard workflow for assessing the antimicrobial activity of a novel compound like this compound is depicted below.

Potential Enzyme Inhibition

The pyridine-2-carboxylic acid scaffold is a known chelator of metal ions present in the active sites of various metalloenzymes. This property, combined with the electronic effects of the fluorine substituent, suggests that this compound could be an inhibitor of several classes of enzymes. Analogs of 2-pyridinecarboxylic acid have been shown to inhibit enzymes such as α-amylase and carboxypeptidase A.[8]

Table 3: Enzyme Inhibitory Activity of Pyridine Carboxylic Acid Analogs

| Compound Class | Enzyme Target | Activity | Reference |

| 2-Pyridinecarboxylic acid analogs | α-Amylase, Carboxypeptidase A | Inhibition observed | [8] |

| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | Prolyl Hydroxylase | IC₅₀ = 0.19 µM | [9] |

Note: The data is for related pyridine carboxylic acid derivatives and indicates potential targets for this compound.

Experimental Protocol for Enzyme Inhibition Assay

A generalized protocol for determining the inhibitory activity of a compound against a target enzyme is as follows:

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (test inhibitor)

-

Appropriate buffer solution

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measure Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is sparse in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the fluorinated pyridine carboxylic acid moiety indicates a likelihood of anticancer, antimicrobial, and enzyme inhibitory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro screening against a panel of cancer cell lines, pathogenic microbes, and a diverse set of enzymes would be a crucial first step. Subsequent mechanistic studies on promising hits will be necessary to elucidate their specific molecular targets and pathways of action. The development of detailed structure-activity relationships (SAR) will guide the optimization of this scaffold to yield potent and selective therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijsat.org [ijsat.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Carboxylic Acid Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the carboxylic acid group attached to a pyridine ring, a scaffold of immense importance in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Understanding the nuanced reactivity of pyridine carboxylic acid isomers—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—is critical for the rational design of novel therapeutics and functional materials.

Core Principles: Electronic Effects and Acidity

The reactivity of the carboxylic acid group on a pyridine ring is fundamentally governed by the electronic properties of the pyridine nucleus. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing effect on the ring through both inductive and resonance mechanisms.[5] This deactivates the ring towards electrophilic substitution but, crucially, increases the acidity of the carboxylic acid group compared to its benzene analog, benzoic acid.

The position of the carboxylic acid relative to the nitrogen atom significantly influences its properties, including acidity (pKa), susceptibility to nucleophilic attack, and decarboxylation rates.

Table 1: Physicochemical Properties of Pyridine Carboxylic Acid Isomers

| Isomer | Position | Structure | pKa (Carboxylic Acid) |

| Picolinic Acid | 2- (ortho) | Pyridine-2-carboxylic acid | ~1.07 - 5.4[1][6][7][8] |

| Nicotinic Acid | 3- (meta) | Pyridine-3-carboxylic acid | ~4.75 - 4.85[9][10][11] |

| Isonicotinic Acid | 4- (para) | Pyridine-4-carboxylic acid | ~3.73 - 4.96[12][13] |

Note: pKa values can vary based on measurement conditions. Picolinic acid exhibits two pKa values, one for the protonation of the pyridine nitrogen and one for the carboxylic acid proton.

The proximity of the nitrogen to the carboxyl group in picolinic acid allows for intramolecular hydrogen bonding and makes it an effective bidentate chelating agent for various metal ions. The electronic withdrawal is most pronounced at the ortho (2-) and para (4-) positions, influencing the acidity and electrophilicity of the carbonyl carbon.

Key Reactions of the Carboxylic Acid Group

The electron-deficient nature of the pyridine ring makes the carbonyl carbon of the carboxylic acid group a prime target for nucleophilic attack. Key transformations include amidation, esterification, and decarboxylation.

Amidation is a cornerstone reaction in drug development, forming the stable amide linkage present in countless pharmaceuticals. A prime example is the synthesis of the anti-tuberculosis drug Isoniazid from isonicotinic acid or its esters.[10][12]

The reaction typically proceeds by activating the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Experimental Protocol: EDC/HOBt Mediated Amidation

-

Preparation : Dissolve the pyridine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

-

Activation : Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 20-30 minutes at 0°C.

-

Amine Addition : Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) to neutralize the generated HCl.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification : Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Esterification, most commonly the Fischer-Speier esterification, converts pyridine carboxylic acids into their corresponding esters, which are valuable synthetic intermediates.[6] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Experimental Protocol: Fischer Esterification of Nicotinic Acid

-

Setup : Suspend nicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent (use at least a 10-fold molar excess).

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or dropwise add thionyl chloride (2.0 eq) to the mixture at 0°C.

-

Reaction : Heat the mixture to reflux for 4-12 hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus, especially with higher-boiling alcohols.

-

Workup : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction : Extract the ester product with an organic solvent (e.g., ethyl ether or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude ester. Purification can be achieved by vacuum distillation.

A key consideration during esterification at high temperatures is the potential for competing decarboxylation, particularly with thermally sensitive substrates.

The thermal decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-position) undergoes decarboxylation far more readily than its meta and para isomers .

This enhanced reactivity is attributed to a mechanism involving a zwitterionic intermediate, where the adjacent pyridine nitrogen stabilizes the negative charge that develops on the ring as the C-C bond breaks. This electrostatic stabilization of the transition state significantly lowers the activation energy for CO₂ loss. For nicotinic and isonicotinic acids, this stabilizing interaction is not possible, resulting in much greater thermal stability.

Applications in Drug Development and Biology

The pyridine carboxylic acid motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[1][2]

Niacin (Vitamin B3) is a fundamental nutrient and a potent lipid-lowering agent.[9] In the body, it is converted to the coenzymes NAD (Nicotinamide Adenine Dinucleotide) and NADP, which are essential for hundreds of redox reactions in energy metabolism and cell signaling.[7][13]

As a drug, niacin's primary mechanism for treating dyslipidemia involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2) on the surface of adipocytes (fat cells).[13] This activation inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently decreasing the liver's production of triglycerides and VLDL particles.[11]

Isoniazid (Isonicotinic acid hydrazide, INH) is a first-line antibiotic for the treatment of tuberculosis.[12] It is a classic example of a prodrug, meaning it is inactive until converted into its active form within the target organism, Mycobacterium tuberculosis.

The activation is carried out by a mycobacterial catalase-peroxidase enzyme called KatG .[8] KatG converts isoniazid into an isonicotinic acyl radical. This radical then covalently links with the coenzyme NAD⁺ to form a nicotinoyl-NAD adduct. This final complex potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[8] Disruption of the cell wall leads to bacterial death.

References

- 1. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Nicotinic Acid [drugfuture.com]

- 7. Chemical Properties [apps.ncl.ac.uk]

- 8. Human Metabolome Database: Showing metabocard for Isonicotinic acid (HMDB0060665) [hmdb.ca]

- 9. Isonicotinic Acid [drugfuture.com]

- 10. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]

- 11. isonicotinic acid - Wikidata [wikidata.org]

- 12. Picolinic acid - Wikipedia [en.wikipedia.org]

- 13. Nicotinic acid | 59-67-6 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoropyridine-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-2-carboxylic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its utility in the construction of complex molecular architectures. This modification can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredients (APIs). The carboxylic acid moiety at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formations and esterifications. These application notes provide detailed protocols for key synthetic transformations involving this compound, with a focus on its application in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors.

Key Applications

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including:

-

Cardiovascular Diseases: As a key component in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors for the treatment of heart failure.

-

Oncology: In the development of novel kinase inhibitors.

-

Infectious Diseases: As a scaffold for new antibacterial agents.

The unique electronic nature of the 5-fluoropyridine ring also makes it a valuable tool for agrochemical and materials science research.

Experimental Protocols

Amide Bond Formation (Amide Coupling)

Amide coupling is one of the most fundamental and frequently employed reactions in drug discovery. This compound can be readily coupled with a variety of primary and secondary amines using standard coupling agents. The following protocols are adapted from the synthesis of potent G protein-coupled receptor kinase 2 (GRK2) inhibitors.

General Workflow for Amide Coupling:

Caption: General workflow for amide coupling.

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol is highly efficient for coupling this compound with a wide range of amines.

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.0-1.2 eq)

-

HATU (1.1-1.5 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add the desired amine followed by DIEA.

-

Add HATU portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data for Amide Coupling Reactions:

| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Aniline | HATU | DIEA | DMF | 4 | RT | 85 |

| Benzylamine | HATU | DIEA | DMF | 3 | RT | 92 |

| Morpholine | HATU | DIEA | DMF | 2 | RT | 88 |

| (R)-1-Phenylethanamine | HATU | DIEA | DMF | 6 | RT | 82 |

Esterification

Esterification of this compound can be achieved under standard Fischer esterification conditions or by using milder methods involving activating agents.

Protocol 2.1: Fischer Esterification with Methanol

This is a classic and cost-effective method for the synthesis of the methyl ester.

-

Materials:

-

This compound (1.0 eq)

-

Methanol (used as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Suspend this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the methyl ester.

-

Quantitative Data for Esterification Reactions:

| Alcohol | Method | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Methanol | Fischer | H₂SO₄ | Methanol | 6 | Reflux | 90 |

| Ethanol | Fischer | H₂SO₄ | Ethanol | 8 | Reflux | 87 |

| Isopropanol | DCC/DMAP | - | DCM | 12 | RT | 75 |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although this typically requires forcing conditions or activation by additional electron-withdrawing groups. The following is a generalized protocol.

Protocol 3.1: Substitution with an Amine Nucleophile

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound in anhydrous DMSO or DMF, add the amine nucleophile and the carbonate base.

-

Heat the reaction mixture to a high temperature (typically 100-150 °C).

-

Monitor the reaction by LC-MS. The reaction times can be prolonged (12-48 hours).

-

After cooling, carefully acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Further purification can be achieved by recrystallization or chromatography.

-

Application in the Synthesis of GRK2 Inhibitors

G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling. Upregulation of GRK2 is implicated in the pathophysiology of heart failure. Inhibitors of GRK2 are therefore promising therapeutic agents. This compound serves as a crucial starting material for a class of potent and selective GRK2 inhibitors. The 5-fluoropicolinamide moiety often forms a key interaction with the kinase hinge region.

GRK2 Signaling Pathway and Inhibition:

Caption: GRK2 signaling and inhibition.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the development of novel therapeutics. The protocols provided herein offer robust methods for its application in key chemical transformations. The successful use of this intermediate in the synthesis of potent GRK2 inhibitors highlights its significance for researchers in medicinal chemistry and drug discovery. The unique properties conferred by the fluorinated pyridine scaffold ensure its continued importance in the design of next-generation pharmaceuticals.

Application of 5-Fluoropyridine-2-Carboxylic Acid in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-2-carboxylic acid is a versatile fluorinated heterocyclic building block with significant applications in the discovery and development of novel agrochemicals. The presence of the fluorine atom and the pyridine-2-carboxylic acid moiety imparts unique physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and mode of action. This document provides detailed application notes on the use of this compound and its derivatives in the synthesis of advanced herbicides and fungicides, complete with experimental protocols, quantitative data, and pathway visualizations.

I. Application in Herbicide Research: Synthetic Auxins

Derivatives of this compound are key components in the development of a new generation of synthetic auxin herbicides. Specifically, 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids have demonstrated potent herbicidal activity against a broad spectrum of weeds.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[2]

Mode of Action: Auxin Mimicry

Synthetic auxins, including derivatives of this compound, exert their herbicidal effects by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[3] This binding event initiates a cascade of downstream signaling that results in the degradation of Aux/IAA transcriptional repressors, leading to an overstimulation of auxin-responsive genes and causing epinastic growth, twisting of stems and leaves, and eventual plant mortality.[2]

Caption: Signaling pathway of synthetic auxin herbicides.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of 6-aryl-2-picolinic acid derivatives has been evaluated against various weed species. The following table summarizes the inhibitory concentration (IC50) and effective dose (ED50) values for representative compounds compared to commercial standards.

| Compound ID | Target Species | Parameter | Value | Reference Herbicide | Reference Value |

| V-7 | Arabidopsis thaliana | IC50 (root growth) | 45-fold lower than Halauxifen-methyl | Halauxifen-methyl | - |

| V-8 | Broadleaf Weeds | Post-emergence Control | > Picloram at 300 g/ha | Picloram | - |

| Aminopyralid | Canola | ED50 | 60.3 g ae/ha | Picloram | 227.7 g ae/ha |

| Aminopyralid | Squash | ED50 | 21.1 g ae/ha | Picloram | 23.3 g ae/ha |

Experimental Protocol: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(aryl)picolinate Herbicide Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate, 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid, which can be further derivatized to various active herbicides through Suzuki coupling. The synthesis starts from a precursor that can be obtained through transformations of pyridine derivatives.

Caption: Workflow for the synthesis of a key herbicide intermediate.

Materials:

-

4-Amino-3-chloro-5,6-difluoropicolinonitrile

-

Hydrogen bromide (HBr) or Hydrogen chloride (HCl)

-

Water

-

Strong acid (e.g., sulfuric acid)

-

Alcohol (e.g., methanol or ethanol)

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Halogenation and Hydrolysis:

-

In a suitable reaction vessel, dissolve 4-amino-3-chloro-5,6-difluoropicolinonitrile in an appropriate solvent.

-

Introduce hydrogen bromide or hydrogen chloride gas, or add a concentrated aqueous solution of the acid.

-

Heat the reaction mixture to facilitate the substitution of the 6-fluoro group and hydrolysis of the nitrile to an amide.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chloro-5-fluoro-6-halopicolinamide.

-

-

Esterification:

-

Suspend the 4-amino-3-chloro-5-fluoro-6-halopicolinamide in the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 4-amino-3-chloro-5-fluoro-6-halopicolinate. This intermediate can then be used in Suzuki coupling reactions to introduce various aryl groups at the 6-position.

-

II. Application in Fungicide Research: Succinate Dehydrogenase Inhibitors (SDHIs)

This compound can serve as a scaffold for the synthesis of novel pyridine carboxamide fungicides. This class of fungicides targets the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi, disrupting cellular respiration and leading to fungal cell death.[1]

Mode of Action: Inhibition of Succinate Dehydrogenase

Pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the transfer of electrons from succinate to ubiquinone. This inhibition of the mitochondrial respiratory chain disrupts ATP production, which is essential for fungal growth and development.[1]

Caption: Mode of action of SDHI fungicides.

Quantitative Fungicidal Activity Data

The table below presents the in vitro and in vivo fungicidal activity of a representative pyridine carboxamide derivative against various plant pathogens.

| Compound ID | Target Pathogen | Parameter | Value | Reference Fungicide | Reference Value |

| 3f | Botrytis cinerea | Inhibition Rate (50 mg/L) | 76.9% | Thifluzamide | - |

| 3f | Botrytis cinerea | SDH Inhibition IC50 | 5.6 mg/L (17.3 µM) | Thifluzamide | 7.61 mg/L (14.4 µM) |

| 3f | Botrytis cinerea | In vivo Preventative Efficacy (200 mg/L) | 53.9% | Thifluzamide | 55.2% |

| 3g | Cytospora ambiens | Inhibition Rate (50 mg/L) | 84.1% | - | - |

Experimental Protocol: Synthesis of a Pyridine Carboxamide Fungicide

This protocol describes a general method for the synthesis of N-aryl-5-fluoropyridine-2-carboxamides via an amide coupling reaction.

References

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Heterocycles Utilizing 5-Fluoropyridine-2-Carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 5-fluoropyridine-2-carboxylic acid as a key starting material. The unique electronic properties of the fluorinated pyridine ring make it a valuable scaffold in medicinal chemistry, offering opportunities for the development of new therapeutic agents. The following sections detail multi-step synthetic pathways to access diverse heterocyclic cores, including pyrido[2,3-d]pyrimidines, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Synthesis of 7-Fluoro-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. The following protocol outlines a potential pathway for the synthesis of 7-fluoro-substituted derivatives, starting from this compound. This strategy involves the initial conversion of the carboxylic acid to an amide, followed by cyclization with a suitable three-carbon synthon.

Experimental Protocol:

Step 1: Synthesis of 5-Fluoropyridine-2-carboxamide